molecular formula C19H19NO2 B4151364 4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

Cat. No.: B4151364
M. Wt: 293.4 g/mol
InChI Key: RGWMQRIVRVMZGT-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one involves multiple steps. One common synthetic route includes the reaction of 4-hydroxy-6-methylquinolin-2(1H)-one with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in refluxing DMF (dimethylformamide) to afford the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Scientific Research Applications

4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one can be compared with other quinoline derivatives, such as:

Each of these compounds has unique structural features and biological activities, making them valuable in different therapeutic and industrial applications.

Properties

IUPAC Name

4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-22-15-7-3-6-14(8-15)16-11-19(21)20-18-10-13-5-2-4-12(13)9-17(16)18/h3,6-10,16H,2,4-5,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWMQRIVRVMZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=C2C=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
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4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
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4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Reactant of Route 4
4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Reactant of Route 5
4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Reactant of Route 6
4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

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